Ethyl 4-methoxybenzoate

Catalog No.
S793789
CAS No.
94-30-4
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-methoxybenzoate

CAS Number

94-30-4

Product Name

Ethyl 4-methoxybenzoate

IUPAC Name

ethyl 4-methoxybenzoate

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

FHUODBDRWMIBQP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OC

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

4-Methoxy-benzoic acid, ethyl ester, Ethyl 4-methoxybenzoate, p-Anisic acid, ethyl ester, Ethyl anisate

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC

The exact mass of the compound Ethyl 4-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl 4-methoxybenzoate (CAS 94-30-4) is a para-substituted aromatic ester characterized by its electron-donating methoxy group and ethyl ester functionality. At standard ambient conditions, it is a clear liquid with a melting point of 7-8 °C, a boiling point of 263 °C, and a density of approximately 1.10 g/mL. Its structural configuration imparts a high degree of lipophilicity (LogP ~2.80) and a distinct UV absorption profile, making it a highly valued intermediate in organic synthesis, a precursor for UV absorbers, and a stable fixative in advanced fragrance formulations . For procurement and material selection, its liquid state and complete solubility in organic solvents ensure seamless integration into both continuous flow manufacturing pipelines and lipid-based matrices, bypassing the handling bottlenecks associated with solid analogs.

Substituting ethyl 4-methoxybenzoate with its closest structural analog, methyl 4-methoxybenzoate, fundamentally alters thermodynamic handling and formulation compatibility. The methyl ester is a crystalline solid at room temperature with a melting point of 48 °C, necessitating heated transfer lines, pre-melting, or dissolution steps for industrial pumping [1]. In contrast, the ethyl ester is a process-ready liquid. Furthermore, substituting the compound with a non-methoxylated analog like ethyl benzoate eliminates the electron-donating resonance of the para-methoxy group. This omission drastically shifts the compound's UV absorption characteristics and alters its reactivity profile in electrophilic aromatic substitutions and controlled ester hydrolysis, rendering generic in-class substitutes unviable for precise synthetic or formulation targets .

Ambient State and Thermal Processability Advantage

Ethyl 4-methoxybenzoate is a clear liquid at standard ambient temperatures, exhibiting a melting point of 7-8 °C . In contrast, its direct methyl analog, methyl 4-methoxybenzoate, is a crystalline solid with a melting point of 48 °C[1]. This significant difference in phase transition temperature dictates the material handling requirements in industrial settings.

Evidence DimensionMelting point and ambient physical state
Target Compound Data7-8 °C (Liquid at 25 °C)
Comparator Or BaselineMethyl 4-methoxybenzoate (48 °C, Solid at 25 °C)
Quantified Difference40 °C reduction in melting point
ConditionsStandard atmospheric pressure

Procuring the liquid ethyl ester eliminates the need for heated transfer lines, pre-melting steps, or additional carrier solvents in continuous manufacturing workflows.

Lipophilicity and Matrix Retention in Formulations

The substitution of a methyl group for an ethyl group on the ester moiety significantly impacts the compound's partitioning behavior. Ethyl 4-methoxybenzoate possesses a calculated LogP of 2.80 and a boiling point of 263 °C, whereas methyl 4-methoxybenzoate has a lower LogP of 2.27 and a boiling point of 244-245 °C [1]. This increased lipophilicity and reduced volatility enhance the compound's retention time in lipid-rich matrices.

Evidence DimensionOctanol-water partition coefficient (LogP) and Boiling Point
Target Compound DataLogP 2.80; BP 263 °C
Comparator Or BaselineMethyl 4-methoxybenzoate (LogP 2.27; BP 244-245 °C)
Quantified Difference+0.53 LogP units; +18 °C in boiling point
ConditionsStandard predictive models and atmospheric pressure

The higher LogP and boiling point ensure superior fixative properties and prolonged active retention in cosmetic, fragrance, and topical formulations.

Reactivity Tuning via Hydrogen Bonding Basicity

The specific ester alkyl chain influences the electron density at the carbonyl oxygen, which acts as a hydrogen bond acceptor during catalytic activation. Spectroscopic studies measuring the phenol O-H stretching frequency shift upon hydrogen bonding reveal a shift of 88 cm^-1 for ethyl 4-methoxybenzoate, compared to 90 cm^-1 for methyl 4-methoxybenzoate[1]. Additionally, the molecular electrostatic potential shift (ΔV(1.5)) is -0.6446 for the ethyl ester versus -0.6444 for the methyl ester[1].

Evidence DimensionPhenol O-H stretching frequency shift (Δν(OH))
Target Compound Data88 cm^-1
Comparator Or BaselineMethyl 4-methoxybenzoate (90 cm^-1)
Quantified Difference2 cm^-1 difference in O-H shift
Conditionsπ-hydrogen bonding in CCl4 solvent

This subtle modulation of carbonyl basicity allows chemists to precisely tune the kinetics of downstream ester amidation or hydrolysis reactions in complex API synthesis.

High-Yield Amidation in Deep Eutectic Solvents

Ethyl 4-methoxybenzoate demonstrates excellent precursor suitability in modern green chemistry workflows, specifically in continuous flow amidation using sodium amide reagents in deep eutectic solvents (DES). Under these conditions, ethyl 4-methoxybenzoate undergoes amidation to yield the corresponding amide in 83% yield with a residence time of approximately 40 seconds [1]. This matches the reactivity profiles of standard batch amidation while avoiding the rapid decomposition seen with overly reactive substrates or the need for wasteful excesses of lithium amides [1].

Evidence DimensionAmidation yield in continuous flow DES
Target Compound Data83% yield
Comparator Or BaselineStandard batch amidation requiring excess lithium amides in toluene
Quantified DifferenceHigh yield (83%) achieved in ~40 seconds without inert atmosphere or excess reagents
ConditionsRoom temperature, continuous flow (1 mL/min), DES biphasic system

Validates the compound as a highly processable, scale-ready building block for synthesizing complex benzamides without relying on toxic solvents or cryogenic conditions.

Continuous Flow Pharmaceutical Synthesis

Due to its liquid state at room temperature and proven compatibility with deep eutectic solvents[1], ethyl 4-methoxybenzoate is the ideal precursor for the continuous-flow synthesis of anisamide-derived APIs and anti-inflammatory agents.

Lipophilic Fragrance and Cosmetic Formulation

Its elevated LogP (2.80) and low vapor pressure make it the preferred choice over methyl anisate when formulating long-lasting fragrances, acting as both a primary odorant and a fixative in lipid-rich cosmetic bases .

UV Absorber Manufacturing

The strong UV absorption profile dictated by the para-methoxy conjugated ester system, combined with excellent solubility in organic matrices, positions it as a superior intermediate for synthesizing advanced UV filters for sunscreens and polymer stabilizers .

Physical Description

Liquid
colourless oily liquid with a light, fruity-floral, anise-like odou

XLogP3

2.8

Boiling Point

269.5 °C

Density

d14.4 1.11
1.101-1.105

Melting Point

7.5 °C
Mp 7-8 °
7-8°C

UNII

KJ95H2S7NM

Other CAS

94-30-4

Wikipedia

Ethyl p-anisate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 4-methoxy-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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